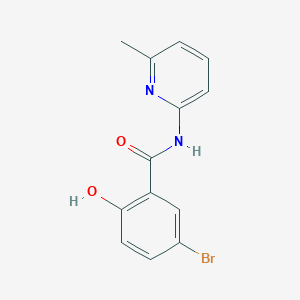![molecular formula C24H12F6N4O2 B14207148 2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole} CAS No. 817638-49-6](/img/structure/B14207148.png)
2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole} is a compound known for its unique chemical structure and properties It is characterized by the presence of two oxadiazole rings, each substituted with a trifluoromethylphenyl group, connected through a phenylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole} typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethyl)benzohydrazide with terephthaloyl chloride in the presence of a base, such as triethylamine, to form the desired oxadiazole rings. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反应分析
Types of Reactions
2,2’-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
2,2’-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole} has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, such as polymers and composites, due to its thermal stability and electronic properties.
Organic Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) for its excellent electron-transporting capabilities.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.
作用机制
The mechanism by which 2,2’-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole} exerts its effects is primarily related to its electronic structure. The presence of trifluoromethyl groups and oxadiazole rings enhances its electron-withdrawing properties, making it an effective electron transporter. In biological systems, the compound can interact with molecular targets through hydrogen bonding and π-π stacking interactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Utilized in surface modification and polymer synthesis.
®-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate: Employed as a chiral catalyst in asymmetric synthesis.
Uniqueness
2,2’-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole} stands out due to its dual oxadiazole rings and phenylene bridge, which confer unique electronic properties and stability. Its ability to undergo various chemical reactions and its applications in diverse fields further highlight its versatility and significance.
属性
CAS 编号 |
817638-49-6 |
|---|---|
分子式 |
C24H12F6N4O2 |
分子量 |
502.4 g/mol |
IUPAC 名称 |
2-[4-(trifluoromethyl)phenyl]-5-[3-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C24H12F6N4O2/c25-23(26,27)17-8-4-13(5-9-17)19-31-33-21(35-19)15-2-1-3-16(12-15)22-34-32-20(36-22)14-6-10-18(11-7-14)24(28,29)30/h1-12H |
InChI 键 |
HQNBKQINFYIPFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F)C4=NN=C(O4)C5=CC=C(C=C5)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)
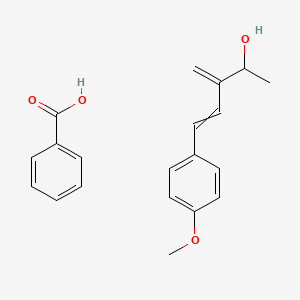

![Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14207087.png)
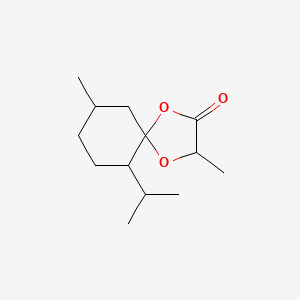

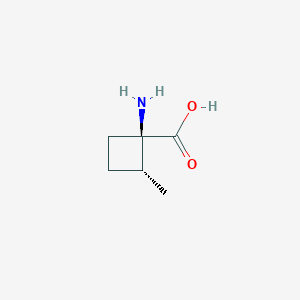
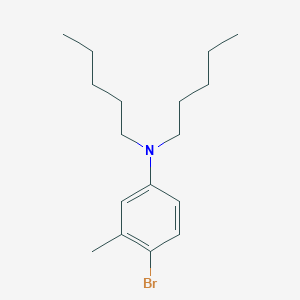
![1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14207112.png)
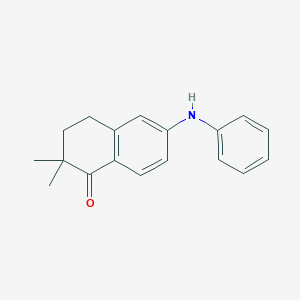

![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
